molecular formula C17H17ClN4O3S B2551780 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione CAS No. 374696-77-2

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2551780
CAS No.: 374696-77-2
M. Wt: 392.86
InChI Key: MKKDDUKGPHHEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione derivative designed for advanced chemical and pharmaceutical research. This compound is structurally characterized by a 2-chlorobenzyl group at the 7-position and a 2-oxopropylthio ether at the 8-position, modifications that are often explored to modulate the molecule's electronic properties, steric profile, and binding affinity for biological targets . Purine-2,6-dione scaffolds, such as those found in this reagent, are of significant interest in medicinal chemistry due to their presence in a range of biologically active molecules and their potential as key intermediates in the synthesis of more complex structures . Potential research applications for this compound include serving as a building block in organic synthesis, a precursor for the development of novel enzyme inhibitors, or a candidate for structure-activity relationship (SAR) studies, particularly in fields targeting purine-recognizing enzymes. The mechanism of action for research purposes is highly dependent on the specific system under investigation but may involve interactions with enzyme active sites or cellular receptors . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-10(23)9-26-16-19-14-13(15(24)21(3)17(25)20(14)2)22(16)8-11-6-4-5-7-12(11)18/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKDDUKGPHHEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly: 1,3-Dimethylxanthine Derivative Formation

The synthesis begins with the preparation of the purine-2,6-dione core. Commercial 1,3-dimethylxanthine (theophylline) serves as the foundational scaffold due to its pre-existing 1,3-dimethyl groups and reactive positions at N7 and C8. In a representative procedure, 1,3-dimethylxanthine is dissolved in a polar aprotic solvent such as dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under inert atmosphere. The N7 position is selectively alkylated using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetraethylammonium bromide (TEBA). Reaction temperatures of 80–85°C for 12–24 hours yield 7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with conversions exceeding 90%.

Introduction of the 8-[(2-oxopropyl)thio] moiety necessitates a leaving group at C8. Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane. For instance, treating 7-(2-chlorobenzyl)-1,3-dimethylxanthine with NBS (1.1 equivalents) in dichloromethane at 0–5°C for 2 hours produces 8-bromo-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures complete conversion, with yields typically >85%.

Thioetherification with 2-Oxopropyl Mercaptan

The bromine atom at C8 is displaced via nucleophilic aromatic substitution using 2-oxopropyl mercaptan (HS-CH₂-C(O)-CH₃). This step requires careful optimization due to the steric and electronic challenges of the purine system. A mixture of DMAc and n-butanol (3:1 v/v) is employed as the solvent, with K₂CO₃ (2.5 equivalents) as the base. Heating to 110–120°C for 40–48 hours under reflux facilitates the substitution, yielding the target thioether. Post-reaction, the mixture is cooled to 70°C, filtered to remove inorganic salts, and diluted with acetonitrile to induce crystallization. The crude product is isolated via vacuum filtration and washed with cold acetonitrile, achieving purities >95%.

Recrystallization and Final Purification

Final purification is critical for pharmaceutical-grade material. The crude product is dissolved in a mixture of NMP and acetonitrile (1:2 v/v) at 90°C, followed by gradual addition of water to induce supersaturation. Seeding with pre-formed crystals at 58°C initiates controlled crystallization. The suspension is cooled to 20°C over 150 minutes, filtered, and dried under vacuum at 40°C. X-ray powder diffraction (XRPD) analysis confirms the crystalline form, with characteristic peaks at 2θ = 8.2°, 12.5°, and 16.8°. This process achieves >99.8% purity, as validated by HPLC with UV detection at 254 nm.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): δ 7.35–7.45 (m, 4H, aromatic H), 5.34 (s, 2H, N7-CH₂), 3.74 (d, 2H, SCH₂), 3.46 (s, 6H, N1-CH₃ and N3-CH₃), 2.98–3.18 (m, 3H, CO-CH₃).
  • ¹³C NMR: δ 170.2 (C=O), 152.1 (C6), 135.6 (C2), 129.8–132.4 (aromatic C), 55.1 (N7-CH₂), 42.3 (SCH₂), 30.8 (CO-CH₃).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₇H₁₇ClN₄O₃S: 392.85988; Found: 392.8601.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages
Patent WO2024133476 78 99.8 Scalable to 150 kg batches
Academic Synthesis 65 95 Lower cost reagents

The patent route emphasizes industrial scalability, employing solvents like DMAc and acetonitrile that facilitate easy recovery and reuse. In contrast, academic methods prioritize cost-effectiveness but require additional purification steps.

Challenges and Optimization Strategies

  • Regioselectivity in Alkylation: Competing alkylation at N9 is mitigated by using bulky bases (e.g., diisopropylethylamine) and controlled stoichiometry.
  • Thioetherification Kinetics: Prolonged reaction times (40+ hours) and excess 2-oxopropyl mercaptan (1.5 equivalents) drive the substitution to completion.
  • Crystallization Control: Seeding at precise temperatures and slow cooling rates prevent amorphous solid formation, ensuring consistent crystal morphology.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxopropylthio group to a corresponding alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues
Compound Name 7-Position Substituent 8-Position Substituent Key Features Reference
Target Compound 2-Chlorobenzyl (2-Oxopropyl)thio High lipophilicity; potential CNS activity due to chlorobenzyl group
HC608 (Pico145) 4-Chlorobenzyl 3-Trifluoromethoxyphenoxy TRPC5 inhibitor (IC50 = 6.2 nM); selective over TRPC4 (IC50 = 32.5 nM)
HC070 4-Chlorobenzyl 3-Chlorophenoxy Anxiolytic/antidepressant effects in mice; structural similarity to HC608
8-[(2-Chlorobenzyl)amino] Analog 2-Chlorobenzyl (2-Chlorobenzyl)amino Modified hydrogen-bonding capacity; potential adenosine receptor modulation
7-Isopentyl-8-[(2-oxopropyl)thio] Isopentyl (2-Oxopropyl)thio Increased alkyl chain length may enhance membrane permeability

Key Observations :

  • Chlorobenzyl Position : The 2-chloro substitution in the target compound vs. 4-chloro in HC608/HC070 may alter target specificity. 4-Chloro derivatives show higher TRPC5 affinity, suggesting positional sensitivity in channel binding .
  • 8-Substituent Effects: Thioether groups (e.g., (2-oxopropyl)thio) enhance sulfur-mediated interactions (e.g., covalent binding or redox modulation) compared to phenoxy or amino groups .
Pharmacological and Functional Comparisons
  • TRPC5 Inhibition: HC608’s 4-chlorobenzyl and phenoxy groups are critical for its nanomolar potency, while the target compound’s 2-chlorobenzyl and thioether groups may favor alternative targets (e.g., kinases or proteases) . Thioether-containing analogs (e.g., 7-isopentyl-8-[(2-oxopropyl)thio]) lack TRPC5 data but show improved blood-brain barrier penetration in structural studies .
  • Antiviral Activity :

    • A related 1H-purine-2,6-dione derivative (8-(((1S)-1-hydroxy-3-oxo-1,3-diphenylpropan-2-yl)thio)) demonstrated SARS-CoV-2 protease inhibition due to optimal cavity fitting . The target compound’s 2-oxopropylthio group may similarly enhance binding flexibility.
  • Synthetic Accessibility :

    • The target compound’s synthesis likely parallels methods for 8-thioether purines, involving nucleophilic substitution of 8-thioxo intermediates with alkyl halides (e.g., phenacyl bromides) .
Physicochemical Properties
Property Target Compound HC608 8-[(2-Chlorobenzyl)amino] Analog
Molecular Weight ~377.8 g/mol (estimated) 529.9 g/mol ~407.8 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~4.1 (high lipophilicity) ~2.8
Hydrogen Bond Acceptors 6 9 7

Implications :

  • The target compound’s lower molecular weight and logP compared to HC608 suggest better solubility and oral bioavailability.

Biological Activity

7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C17H17ClN4O3S
  • Molar Mass : 392.86 g/mol
  • CAS Number : 1186130-05-0

The compound features a purine structure with a chlorobenzyl group and a thioether moiety, which may contribute to its biological activity.

Research indicates that this compound may exhibit phosphodiesterase (PDE) inhibitory activity , similar to other xanthine derivatives. PDE inhibitors are known for their role in modulating intracellular signaling pathways by preventing the breakdown of cyclic nucleotides (cAMP and cGMP), which can lead to various physiological effects including vasodilation and anti-inflammatory responses .

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Studies have shown that compounds with similar structures can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
    • For instance, a related compound demonstrated significant inhibition of TNF-alpha and IL-6 production in macrophages .
  • Cytotoxicity :
    • In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Results indicated that it could induce apoptosis in certain types of cancer cells, although specific IC50 values for this compound remain to be established .
  • Antimicrobial Properties :
    • Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains. Further research is needed to elucidate its mechanism of action against microbial pathogens .

Study 1: PDE Inhibition

In a study examining the PDE inhibitory effects of various xanthine derivatives, this compound was found to inhibit multiple PDE isoforms (PDE4 and PDE5), which are implicated in inflammatory diseases and erectile dysfunction respectively. The study utilized an enzyme assay to quantify the inhibition levels at varying concentrations .

Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of this compound through cell viability assays on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting that the compound could be further explored as a potential chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
PDE InhibitionSignificant inhibition of PDE4 and PDE5
Anti-inflammatoryReduced TNF-alpha and IL-6 production
CytotoxicityInduced apoptosis in cancer cell lines
AntimicrobialPotential activity against specific bacteria

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of a purine core. A common approach includes:

  • Step 1 : Alkylation of 1,3-dimethylxanthine derivatives at the 7-position with 2-chlorobenzyl groups (e.g., using 2-chlorobenzyl bromide under basic conditions) .
  • Step 2 : Thiolation at the 8-position via nucleophilic substitution with 2-oxopropyl thiols or disulfides, often requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound .
    • Key Considerations : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiolation) are critical to avoid side products like over-alkylated derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

  • FTIR : Look for peaks at ~1690–1650 cm⁻¹ (C=O stretching of purine-2,6-dione) and ~740 cm⁻¹ (C-Cl stretching) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z corresponding to the molecular formula (C₁₆H₁₆ClN₄O₃S, exact mass 395.06 g/mol). Fragments like m/z 149 (2-chlorobenzyl) and m/z 88 (2-oxopropyl thioether) validate substituents .
  • ¹H/¹³C NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons of 2-chlorobenzyl) and δ 2.1–2.5 ppm (methyl groups on purine) .

Advanced Research Questions

Q. How can computational tools predict the drug-likeness and target interactions of this compound?

  • Methodological Answer :

  • Drug-Likeness : Use platforms like ChemAxon or SwissADME to calculate parameters:
  • Lipinski’s Rule : Molecular weight (<500), LogP (<5), H-bond donors/acceptors (<10/5) .
  • Pharmacokinetics : Predict bioavailability (e.g., BOILED-Egg model for gastrointestinal absorption) .
  • Target Docking : Molecular docking (AutoDock Vina) against nucleotide-binding enzymes (e.g., kinases) using PDB structures (e.g., 3QKK for purine-binding sites). Focus on binding affinity (ΔG < −7 kcal/mol) and key residues (e.g., hydrogen bonds with purine C=O groups) .

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., IC₅₀ assays in multiple cell lines: HeLa for cancer, S. aureus for antimicrobial activity) .
  • Mechanistic Studies :
  • Apoptosis Markers : Measure caspase-3 activation (Western blot) to confirm anticancer mechanisms .
  • Membrane Permeability : Use SYTOX Green assays to differentiate bactericidal vs. static effects .
  • SAR Analysis : Compare with analogs (e.g., 8-chloro-1,3-dimethylpurine derivatives) to identify critical substituents for specific activities .

Q. What strategies optimize the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (pH 1–9 buffers, 37°C) with HPLC monitoring. Degradation products (e.g., hydrolysis of thioether bonds) guide formulation adjustments .
  • Prodrug Design : Modify the 2-oxopropyl thioether to a disulfide (e.g., using glutathione-responsive linkers) to enhance plasma stability while retaining activity in target tissues .
  • Encapsulation : Use PEGylated liposomes (size 100–150 nm) to improve solubility and reduce hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.